(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is a complex organic compound that features a combination of fluorenyl, chromenyl, and butanoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid typically involves multiple steps:
Protection of Amino Group: The amino group of the starting material is protected using a fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc chloride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with a chromenyl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Final Coupling: The deprotected amino acid is then coupled with the butanoic acid derivative under similar coupling conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of automated peptide synthesizers for the coupling steps and large-scale reactors for the protection and deprotection steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenyl moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in the chromenyl moiety can participate in nucleophilic substitution reactions, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized chromenyl derivatives.
Reduction: Reduced alcohols or amines.
Substitution: Alkylated chromenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving proteases and esterases. Its chromenyl moiety is known for its fluorescence properties, which can be exploited in imaging studies.
Medicine
Medically, this compound has potential applications in drug development. Its structure suggests it could act as an inhibitor for certain enzymes, making it a candidate for therapeutic research in diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, this compound could be used in the development of new materials, particularly those requiring specific optical or electronic properties due to the presence of the fluorenyl and chromenyl groups.
Mechanism of Action
The mechanism by which (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The fluorenyl and chromenyl groups can engage in π-π stacking interactions, while the amino and hydroxyl groups can form hydrogen bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-phenylbutanoic acid: Similar structure but with a phenyl group instead of the chromenyl moiety.
(S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(4-hydroxyphenyl)butanoic acid: Contains a hydroxyphenyl group instead of the chromenyl moiety.
Uniqueness
The presence of the chromenyl moiety in (S)-2-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid imparts unique fluorescence properties and potential biological activity that are not present in the similar compounds listed above. This makes it particularly valuable for applications requiring specific optical properties or biological interactions.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO7/c30-17-10-11-18-16(13-26(31)36-25(18)14-17)9-12-24(27(32)33)29-28(34)35-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,10-11,13-14,23-24,30H,9,12,15H2,(H,29,34)(H,32,33)/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNHMSKPYZLLBU-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC(=O)OC5=C4C=CC(=C5)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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